N,N-dipentylheptanamide
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Overview
Description
N,N-dipentylheptanamide: is an organic compound belonging to the class of amides It is characterized by the presence of a heptanamide backbone with two pentyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipentylheptanamide typically involves the reaction of heptanoic acid with dipentylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of heptanoic acid and dipentylamine into a reactor, followed by the addition of a dehydrating agent. The reaction mixture is then heated to the desired temperature to complete the reaction. The product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N,N-dipentylheptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dipentylheptanamide is used as a reagent in organic synthesis to introduce the heptanamide moiety into target molecules. It serves as a building block for the synthesis of more complex compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes .
Medicine: The compound is explored for its potential therapeutic applications. Researchers are investigating its role as a drug candidate for various medical conditions, including its potential as an anti-inflammatory or analgesic agent .
Industry: this compound finds applications in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of polymers, surfactants, and other industrial products .
Mechanism of Action
The mechanism of action of N,N-dipentylheptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-dimethylacetamide (DMA): Another versatile solvent and reagent with similar applications to DMF.
Uniqueness: N,N-dipentylheptanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike DMF and DMA, which are primarily used as solvents, this compound’s longer alkyl chains and heptanamide backbone make it suitable for applications requiring higher hydrophobicity and specific reactivity .
Properties
CAS No. |
57303-31-8 |
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Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-dipentylheptanamide |
InChI |
InChI=1S/C17H35NO/c1-4-7-10-11-14-17(19)18(15-12-8-5-2)16-13-9-6-3/h4-16H2,1-3H3 |
InChI Key |
RNZHCJRYRDXONY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CCCCC)CCCCC |
Origin of Product |
United States |
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